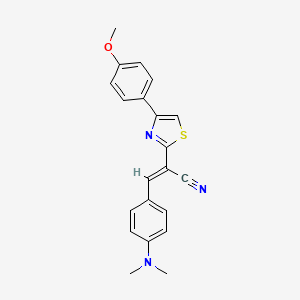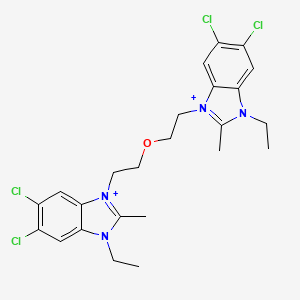
4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium is a chemical compound that belongs to the pyridinium family This compound is characterized by the presence of a carbamoyl group attached to the pyridinium ring, along with a 3,3-dimethyl-2-oxobutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a series of reactions starting from pyridine. Common methods include the use of halogenation and subsequent nucleophilic substitution reactions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the pyridinium compound with isocyanates or carbamoyl chlorides under controlled conditions.
Attachment of the 3,3-Dimethyl-2-Oxobutyl Side Chain: This step involves the alkylation of the pyridinium ring with a suitable alkylating agent, such as 3,3-dimethyl-2-oxobutyl bromide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- N,N’-hexamethylenebis(1-alkyl-4-carbamoyl pyridinium bromide)
Uniqueness
4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium is unique due to its specific structural features, such as the presence of the 3,3-dimethyl-2-oxobutyl side chain. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H17N2O2+ |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
1-(3,3-dimethyl-2-oxobutyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)10(15)8-14-6-4-9(5-7-14)11(13)16/h4-7H,8H2,1-3H3,(H-,13,16)/p+1 |
InChIキー |
XMHLTGNPDKHNHQ-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)

![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)

